Comparative Physicochemical Properties: 2',6'-Dichloro-3'-fluoroacetophenone vs. 2',4'-Dichloro-5'-fluoroacetophenone
The 2,6-dichloro-3-fluoro substitution pattern confers distinct physicochemical properties compared to the 2,4-dichloro-5-fluoro analog. The target compound 2',6'-dichloro-3'-fluoroacetophenone exhibits a density of 1.403 g/mL at 25 °C and a refractive index of 1.529 . In contrast, the regioisomer 2',4'-dichloro-5'-fluoroacetophenone demonstrates different solubility behavior, with its solid-liquid equilibrium increasing as a function of temperature, which is a critical parameter for crystallization-based purification processes .
| Evidence Dimension | Density and Phase Behavior |
|---|---|
| Target Compound Data | Density: 1.403 g/mL at 25 °C; Liquid at 20 °C |
| Comparator Or Baseline | 2',4'-Dichloro-5'-fluoroacetophenone: Solid with temperature-dependent solubility |
| Quantified Difference | Physical state differs at ambient conditions; solubility-temperature profile is distinct |
| Conditions | Physicochemical property measurements at standard laboratory conditions (25 °C, 1 atm) |
Why This Matters
Differences in density and physical state directly impact handling, formulation, and downstream synthetic processing, making compound selection non-trivial for process development.
